2-(Benzyloxy)benzoyl chloride
Overview
Description
2-(Benzyloxy)benzoyl chloride is a chemical compound that can be utilized as an intermediate in organic synthesis. It is a derivative of benzoyl chloride with a benzyloxy substituent, which can be involved in various chemical reactions due to the presence of the acyl chloride functional group.
Synthesis Analysis
The synthesis of benzoyl chloride derivatives, such as 2-(benzyloxy)benzoyl chloride, often involves the reaction of related benzoyl compounds with reagents that can introduce the desired substituents. For instance, the synthesis of benzoxazole derivatives from acyl chlorides and 2-aminophenols catalyzed by Lewis acid In(OTf)3 under solvent-free conditions is an example of how acyl chlorides can be transformed into more complex molecules . Similarly, the synthesis of various cyclic compounds from dicarboxylic acid chlorides and oximes demonstrates the reactivity of acyl chlorides in the presence of nucleophiles .
Molecular Structure Analysis
The molecular structure of 2-(benzyloxy)benzoyl chloride would consist of a benzene ring with an acyl chloride (COCl) group and a benzyloxy (BnO) substituent. The presence of these functional groups can influence the reactivity and interaction of the molecule with other chemical species. For example, the reaction of benzoyl chlorides with Huisgen's zwitterion leads to the synthesis of functionalized pyrroles and furans, indicating the electrophilic nature of the benzoyl chloride group .
Chemical Reactions Analysis
2-(Benzyloxy)benzoyl chloride can participate in various chemical reactions due to its acyl chloride group. For instance, 2-(chloroseleno)benzoyl chloride, a related compound, can undergo selenenylation-acylation reactions with C-H acids . The reactivity of acyl chlorides with o-aminophenols and 1,2-dichloroethane under catalysis to form benzoxazines is another example of the versatility of these compounds in synthesis . Additionally, (trimethylsiloxy)benzoyl chlorides have been shown to react with a range of nucleophiles, further demonstrating the broad reactivity of acyl chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(benzyloxy)benzoyl chloride would be influenced by its functional groups. The acyl chloride group is typically reactive, especially towards nucleophiles, and can lead to various chemical transformations. The benzyloxy group may also affect the solubility and stability of the compound. For example, the stability of (trimethylsiloxy)benzoyl chlorides at room temperature and their polymerization at higher temperatures highlight the influence of substituents on the properties of benzoyl chlorides . The synthesis of 2-alkylidene-benzo[1,3]dioxin-4-ones from o-acyloxy benzoyl chlorides suggests that the reactivity and stability of these compounds can be harnessed for the synthesis of prodrugs like aspirin .
Scientific Research Applications
Synthesis Applications
2-(Benzyloxy)benzoyl chloride is involved in various synthesis processes. For instance, it is used in the conversion of 2-(chloroseleno)benzoyl chloride into 2-substituted 3-hydroxybenzo[b]selenophenes, a process essential for the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones (Lisiak & Młochowski, 2009). Additionally, 2-(benzyloxy)benzoyl chloride is crucial in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes (Yasukawa, Satoh, Miura & Nomura, 2002).
Polymer Science
In the field of polymer science, benzoyl chloride derivatives, like 2-(benzyloxy)benzoyl chloride, are used in modifying polymers for specific applications. An example is the modification of ethylene acrylic acid film with benzoyl chloride to imbue antimicrobial activity, as demonstrated in studies on ionomer films (Matche, Kulkarni & Raj, 2006).
Medicinal Chemistry
In medicinal chemistry, benzoyl chlorides are used for the acylation of azaindoles, an important step in the synthesis of various pharmaceutical compounds (Zhang, Yang, Wong, Zhu, Meanwell, Kadow & Wang, 2002). This highlights the role of benzoyl chlorides in developing therapeutic agents.
Corrosion Inhibition
Benzoyl chloride derivatives also find applications in corrosion inhibition. For example, compounds synthesized with benzoyl chloride derivatives have been studied for their effectiveness in inhibiting corrosion in metals, a vital aspect of material science (Chafiq et al., 2020).
Electronic Materials
In the development of electronic materials, benzoyl chloride derivatives are used in synthesizing specific polymers with unique photoluminescence and electrochemical properties. This is evident in studies involving the synthesis of poly[N‐(4‐n‐butoxybenzoyl)‐2‐ethynylpyridinium chloride] (Gal, Jin & Park, 2008).
properties
IUPAC Name |
2-phenylmethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFRSCTQXOUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451366 | |
Record name | 2-Benzyloxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)benzoyl chloride | |
CAS RN |
4349-62-6 | |
Record name | 2-Benzyloxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxybenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.